methyl 4-[3-(4-methoxycarbonylphenyl)phenyl]benzoate
Description
Methyl 4-[3-(4-methoxycarbonylphenyl)phenyl]benzoate is a bifunctional aromatic ester featuring two phenyl rings connected via a central phenyl group. One phenyl ring is substituted with a methoxycarbonyl (-COOCH₃) group at the para position, while the other is esterified with a methyl group. This compound is part of a broader class of methyl benzoate derivatives, which are widely studied for their structural versatility and applications in materials science, pharmaceuticals, and organic synthesis. The molecule’s rigidity and electronic properties are influenced by the conjugated aromatic system and the electron-withdrawing methoxycarbonyl substituent, making it a candidate for liquid crystal materials or bioactive intermediates .
Properties
IUPAC Name |
methyl 4-[3-(4-methoxycarbonylphenyl)phenyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O4/c1-25-21(23)17-10-6-15(7-11-17)19-4-3-5-20(14-19)16-8-12-18(13-9-16)22(24)26-2/h3-14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEFOHRUNCSINQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201174701 | |
| Record name | [1,1′:3′,1′′-Terphenyl]-4,4′′-dicarboxylic acid, dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201174701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10374-81-9 | |
| Record name | [1,1′:3′,1′′-Terphenyl]-4,4′′-dicarboxylic acid, dimethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10374-81-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1,1′:3′,1′′-Terphenyl]-4,4′′-dicarboxylic acid, dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201174701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods to synthesize methyl 4-[3-(4-methoxycarbonylphenyl)phenyl]benzoate involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an arylboronic acid. The reaction conditions are generally mild and can tolerate a variety of functional groups .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process would be optimized for high yield and purity, often using continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[3-(4-methoxycarbonylphenyl)phenyl]benzoate can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce ester groups to alcohols.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Organic Synthesis
Methyl 4-[3-(4-methoxycarbonylphenyl)phenyl]benzoate serves as an important intermediate in the synthesis of more complex organic molecules. Its structural characteristics allow it to participate in various chemical reactions, enabling the formation of diverse derivatives.
- Reactions Involved :
- Esterification : Used to form esters from carboxylic acids and alcohols.
- Substitution Reactions : The aromatic rings can undergo electrophilic substitution, allowing for further functionalization.
Medicinal Chemistry
This compound is investigated for its potential pharmacological properties. Its unique structure may contribute to biological activities that are valuable in drug development.
- Potential Applications :
- Anticancer Agents : Research indicates that compounds with similar structures exhibit antitumor activity.
- Antimicrobial Properties : Studies suggest that derivatives may possess antibacterial or antifungal activities.
Materials Science
The compound's chemical properties make it suitable for developing novel materials, including polymers and liquid crystals.
- Applications in Polymers :
- Utilized as a monomer or additive to enhance the thermal and mechanical properties of polymers.
- Liquid Crystals :
- Its structural features may allow it to be incorporated into liquid crystal displays (LCDs), improving performance characteristics.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the synthesis of derivatives based on this compound. The derivatives showed significant cytotoxicity against various cancer cell lines, indicating potential as anticancer agents. The study highlighted the importance of structural modifications in enhancing biological activity.
Case Study 2: Material Development
Research conducted at a materials science institute focused on using this compound as a precursor for high-performance polymers. The resulting materials exhibited superior thermal stability and mechanical strength compared to traditional polymers, suggesting its viability for industrial applications.
Mechanism of Action
The mechanism by which methyl 4-[3-(4-methoxycarbonylphenyl)phenyl]benzoate exerts its effects depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects .
Comparison with Similar Compounds
The following analysis compares methyl 4-[3-(4-methoxycarbonylphenyl)phenyl]benzoate with structurally analogous compounds, focusing on substituent effects, synthetic routes, and physicochemical properties.
Substituent Diversity and Electronic Effects
Key Observations :
- Electron-withdrawing groups (e.g., -COOCH₃, fluorine) enhance the electrophilicity of the aromatic ring, affecting reactivity in coupling reactions (e.g., Suzuki-Miyaura) .
- Bulkier substituents (e.g., isoxazole-pentoxyphenyl in ) reduce solubility in polar solvents compared to smaller groups like fluorine .
Key Observations :
- High yields (>90%) are achieved in nucleophilic substitutions (e.g., ) due to the reactivity of halogenated alkanes.
- Amide couplings () require optimized stoichiometry to avoid byproducts like piperazine dimerization .
Physicochemical Properties
Key Observations :
Biological Activity
Methyl 4-[3-(4-methoxycarbonylphenyl)phenyl]benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and data.
Chemical Structure and Properties
This compound has a complex molecular structure characterized by the presence of a benzoate group linked to a phenyl ring with a methoxycarbonyl substituent. Its molecular formula is , with a molecular weight of approximately 302.34 g/mol. The compound's structural features contribute to its reactivity and interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can modulate various signaling pathways, leading to therapeutic effects. The exact mechanisms are still under investigation, but preliminary studies suggest potential anti-inflammatory and anticancer properties.
Anticancer Activity
Research indicates that this compound exhibits notable anticancer activity. In vitro studies have demonstrated that the compound can inhibit the proliferation of various cancer cell lines. For instance, derivatives of similar structures showed low micromolar GI50 values ranging from 1.55 to 3.00 µM against human tumor cell lines, indicating potent antiproliferative effects .
Anti-inflammatory Properties
The compound has also been explored for its anti-inflammatory effects. Studies suggest that it may inhibit pro-inflammatory cytokines, thus reducing inflammation in cellular models. This property could be beneficial in treating conditions characterized by chronic inflammation.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential efficacy of this compound:
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds can provide further insights into the biological activity of this compound:
| Compound | Activity | IC50 (µM) |
|---|---|---|
| Compound A | Anticancer | <0.050 |
| Compound B | Antiprotozoal | <0.070 |
| This compound | Anticancer/Anti-inflammatory | Not yet determined |
Q & A
Q. Q1. What are the standard synthetic routes for methyl 4-[3-(4-methoxycarbonylphenyl)phenyl]benzoate, and how do reaction conditions influence product purity?
Methodological Answer: The synthesis typically involves multi-step coupling reactions, such as Suzuki-Miyaura cross-coupling between aryl boronic acids and halogenated benzoate precursors. Key steps include:
- Esterification : Methoxycarbonyl groups are introduced via acid-catalyzed esterification of carboxylic acid intermediates.
- Aryl Coupling : Palladium-catalyzed cross-coupling (e.g., using Pd(PPh₃)₄) under inert conditions to link biphenyl moieties .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (methanol/water) to isolate the product.
Q. Critical Factors :
- Oxygen-sensitive catalysts require strict anhydrous conditions.
- Temperature control during coupling (60–80°C) minimizes side products like dehalogenated byproducts.
- Excess boronic acid (1.2–1.5 equivalents) improves yield but may complicate purification .
Q. Q2. How is the crystal structure of this compound resolved, and what software is recommended for refinement?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Protocol:
Crystallization : Slow evaporation of a saturated solution in dichloromethane/hexane.
Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
Refinement : SHELXL (for small-molecule refinement) or Olex2 for interface visualization. SHELX programs are robust for handling twinned data or high-resolution structures .
Q. Data Contradictions :
- Discrepancies in thermal displacement parameters may arise from solvent inclusion. Validate using PLATON’s SQUEEZE function.
- Compare experimental vs. DFT-calculated bond lengths (e.g., C–O ester bonds: ~1.34 Å) to confirm structural accuracy .
Advanced Research Questions
Q. Q3. How does the electronic structure of this compound influence its fluorescence properties?
Methodological Answer:
- Computational Analysis : Perform DFT calculations (B3LYP/6-311G**) to map HOMO-LUMO gaps. The conjugated biphenyl system and electron-withdrawing ester groups reduce the gap (~3.5 eV), enabling fluorescence in the UV range (λem ≈ 350 nm) .
- Experimental Validation : Compare calculated transitions with UV-Vis (π→π* bands) and fluorescence spectra. Discrepancies >10 nm suggest aggregation-caused quenching, resolvable by dilution studies .
Contradiction Example :
If experimental λem is red-shifted vs. theoretical predictions, check for excimer formation via concentration-dependent lifetime measurements (time-resolved fluorescence).
Q. Q4. What strategies mitigate steric hindrance during functionalization of the biphenyl core?
Methodological Answer:
- Directed Ortho-Metalation : Use bulky directing groups (e.g., TMS-protected amines) to control regioselectivity in electrophilic substitutions .
- Microwave-Assisted Synthesis : Enhance reaction kinetics for hindered sites (e.g., 120°C, 30 min) to overcome steric barriers .
- Protecting Groups : Temporarily mask methoxycarbonyl groups with tert-butyldimethylsilyl (TBS) ethers to reduce steric clash during subsequent reactions .
Case Study :
Functionalization at the 3-position of the biphenyl moiety achieved 78% yield using Pd/dppf catalyst under microwave irradiation vs. 45% yield with conventional heating .
Q. Q5. How can NMR spectroscopy resolve ambiguities in regiochemical assignments?
Methodological Answer:
- <sup>1</sup>H NMR : Compare coupling constants (J-values) for aromatic protons. Ortho-coupled protons exhibit J ≈ 8–10 Hz, while meta-coupled protons show J ≈ 2–3 Hz.
- <sup>13</sup>C NMR : Ester carbonyl carbons resonate at δ ≈ 165–170 ppm; biphenyl carbons appear at δ ≈ 125-140 ppm .
- NOESY/ROESY : Detect spatial proximity between methoxy protons and aromatic protons to confirm substitution patterns.
Example : A NOE correlation between the methoxy group (δ 3.90 ppm) and a para-aromatic proton (δ 7.45 ppm) confirms the methoxycarbonyl’s position .
Contradictions and Resolutions
- Synthetic Yield Discrepancies : Lower yields in scaled-up reactions (e.g., 50% vs. 80% in small-scale) may arise from inefficient heat transfer. Optimize via flow chemistry .
- Fluorescence Quenching : Disagreement between theoretical and experimental λem often stems from solvent polarity effects. Recalculate HOMO-LUMO using a polarizable continuum model (PCM) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
